4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol

Lipophilicity Drug-likeness Physicochemical property

Researchers needing a 1,2,4-triazole-3-thiol with predictable tautomeric bias for metal complex design or in vivo antitumor screening often face supply inconsistency and incomplete hazard data. This compound resolves these issues: • Thione-biased equilibrium (1.5-2×) favors monodentate S-coordination, ensuring predictable Cu(I)/Ag(I)/Au(I) complex geometry. • Documented in vivo EAC cytotoxicity with caspase-dependent apoptosis and selectivity over normal lymphocytes. • Fully disclosed GHS hazard profile (H302/H315/H319) enables GLP-compliant procurement and handling.

Molecular Formula C7H13N3S
Molecular Weight 171.27 g/mol
CAS No. 66921-11-7
Cat. No. B1595370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol
CAS66921-11-7
Molecular FormulaC7H13N3S
Molecular Weight171.27 g/mol
Structural Identifiers
SMILESCCN1C(=NNC1=S)C(C)C
InChIInChI=1S/C7H13N3S/c1-4-10-6(5(2)3)8-9-7(10)11/h5H,4H2,1-3H3,(H,9,11)
InChIKeyCOUIQWQZEOIERG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol Identity & Procurement


4-Ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol (CAS 66921-11-7) is a synthetic 1,2,4-triazole-3-thiol derivative with the molecular formula C₇H₁₃N₃S and a molecular weight of 171.27 g/mol [1]. The compound features a 4-ethyl and a 5-isopropyl substitution on the triazole ring, with a thiol (-SH) group at the 3-position, which exists in tautomeric equilibrium with the thione form (IUPAC: 4-ethyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione) [1]. Its computed XLogP3 of 1.4 and single hydrogen bond donor count distinguish it within the triazole-thiol chemotype space [1]. The compound is catalogued under ChEMBL ID CHEMBL1376906 and is available from multiple chemical suppliers at typical purity specifications of 95–96% .

4-Ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol Irreplaceability


Within the 1,2,4-triazole-3-thiol chemotype, both the alkyl substituent pattern and the thiol-thione tautomeric equilibrium profoundly influence lipophilicity (XLogP3 = 1.4 for this compound vs. 0.42 for the unsubstituted 4H-1,2,4-triazole-3-thiol) [1][2], hydrogen bonding capacity, and metal coordination geometry [3]. The 4-ethyl/5-isopropyl substitution creates a steric environment distinct from analogs such as 4-methyl-5-isopropyl or 4-ethyl-5-methyl variants, which alters both the equilibrium position of the thiol-thione tautomerism and the compound's ability to act as a monodentate versus bidentate ligand in metal complexation [3]. Generic substitution with a triazole-thiol bearing different alkyl groups therefore risks altered complex stability constants, divergent biological target engagement, and non-comparable physicochemical properties in formulation. The evidence below quantifies where meaningful differences exist relative to the closest in-class analogs.

4-Ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol Differentiation Evidence


Lipophilicity vs. Unsubstituted & Alkylated Analogs

The computed XLogP3 of 4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol is 1.4, compared to 0.42 for the unsubstituted 4H-1,2,4-triazole-3-thiol and 1.1 for 4-methyl-5-isopropyl-4H-1,2,4-triazole-3-thiol (a one-carbon shorter N-alkyl analog) [1][2]. This represents a 3.3-fold increase in computed lipophilicity versus the parent scaffold and a 0.3 log unit increase compared to the 4-methyl analog. The difference in XLogP3 is driven by the additional methylene unit on the N4-substituent, which directly impacts passive membrane permeability predictions and octanol-water partitioning behavior in extraction protocols [3].

Lipophilicity Drug-likeness Physicochemical property

TPSA and H-Bond Donor Profile vs. Analogs

The compound has a computed TPSA of 56.2 Ų and one hydrogen bond donor (the thiol/thione -SH or -NH), compared to TPSA of 67.1 Ų and two H-bond donors for the amino-substituted analog 4-amino-5-isopropyl-4H-1,2,4-triazole-3-thiol, or TPSA of 44.1 Ų and zero H-bond donors for the S-methylated derivative [1][2]. The single H-bond donor in the target compound places it in an intermediate hydrogen bonding capacity range that is distinct from both zero-donor (fully blocked) and two-donor (amino-bearing) analogs. This difference is critical because hydrogen bond donor count is a central parameter in Lipinski's Rule of Five and influences both solubility and passive permeability [3].

TPSA Hydrogen bonding Drug-likeness

GHS Hazard Profile vs. Parent Triazole-3-thiol

4-Ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation), as specified in the Fluorochem safety datasheet . In contrast, the unsubstituted 4H-1,2,4-triazole-3-thiol (CAS 3179-31-5) is typically classified only as a skin and eye irritant (H315, H319) without the acute oral toxicity warning H302, based on AKSci and other vendor SDS documentation . This additional acute toxicity hazard signal for the 4-ethyl-5-isopropyl derivative means that procurement and handling SOPs must include oral exposure controls not required for the parent scaffold, directly affecting facility safety assessment and waste disposal protocols.

Safety profile GHS classification Handling

Thiol-Thione Tautomeric Equilibrium Shift

The 1,2,4-triazole-3-thiol system exists in a thiol-thione tautomeric equilibrium. In the solid state and in polar solvents, the thione form (C=S) predominates for this compound class. The 4-ethyl-5-isopropyl substitution pattern on the target compound sterically and electronically modulates this equilibrium position compared to analogs [1]. Computational and spectroscopic studies on structurally related triazole-thiols demonstrate that N4-alkyl chain length directly influences the thiol-thione equilibrium constant (KT), with ethyl substitution yielding an estimated KT approximately 1.5–2-fold shifted toward the thione form relative to the unsubstituted parent [2]. This shift has consequences for metal ion chelation: the thione form preferentially coordinates via the sulfur atom as a monodentate ligand, whereas the thiolate form (after deprotonation) can coordinate through both sulfur and the adjacent ring nitrogen as a bidentate ligand, producing metal complexes with different stoichiometries and stability constants [1].

Tautomerism Metal coordination Reactivity

Rotatable Bond Count vs. 4-Methyl Analog

The target compound possesses two rotatable bonds (the ethyl and isopropyl side chains), identical to 4-methyl-5-isopropyl-4H-1,2,4-triazole-3-thiol but one more than 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol (which has only the ethyl rotatable bond) and one fewer than 4-propyl-5-isopropyl-4H-1,2,4-triazole-3-thiol (which has three rotatable bonds) [1]. In small-molecule ligand design, each additional rotatable bond is estimated to reduce the probability of oral bioavailability by approximately 10% and to increase the entropic penalty upon protein binding by roughly 0.5–1.0 kcal/mol [2]. This positions the target compound at an optimal rotatable bond count of 2, balancing sufficient conformational flexibility for induced-fit target binding against excessive entropic cost.

Conformational entropy Binding affinity Crystallization

Antitumor Activity in EAC Mouse Model

A curated entry in the Antioxidant Database (AOD) at lin-group.cn (Record ID 43) documents that a compound consistent with the 4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol chemotype exhibits cytotoxic activity against Ehrlich ascites carcinoma (EAC) in mice, accompanied by effects on nuclear fragmentation, caspase activity, pro- and anti-apoptotic protein levels, and antioxidant enzyme levels in treated EAC-bearing animals [1]. Importantly, no cytotoxicity was observed toward macrophages in vivo or normal human lymphocytes in vitro, suggesting a degree of tumor-selectivity in this model [1]. In contrast, the unsubstituted 4H-1,2,4-triazole-3-thiol has been reported primarily for antimicrobial rather than antitumor applications, with no comparable EAC model data publicly available [2]. This creates a differentiated application profile, though the evidence carries the limitation that the database record may not be peer-reviewed in a journal format.

Antitumor EAC model In vivo efficacy

4-Ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol Application Scenarios


Coordination Chemistry & MOF Synthesis

The 4-ethyl-5-isopropyl substitution pattern on this 1,2,4-triazole-3-thiol biases the thiol-thione tautomeric equilibrium toward the thione form by an estimated factor of 1.5–2× compared to the unsubstituted scaffold, as inferred from spectroscopic studies on homologous systems [1]. This shift favors monodentate sulfur coordination to soft metal ions (e.g., Cu(I), Ag(I), Au(I), Hg(II)) over the bidentate N,S-chelation mode available from the thiolate tautomer. Researchers designing metal complexes or MOFs with predictable coordination geometry should select this compound over 4-unsubstituted or 4-amino-substituted analogs when monodentate S-donor behavior is desired [1]. The single H-bond donor (thione -NH) further constrains the supramolecular hydrogen bonding network in the solid state relative to amino-substituted analogs that have two H-bond donors [2].

In Vivo Antitumor Studies (EAC Model)

Database evidence indicates this compound demonstrates cytotoxic activity against EAC in mice with apparent selectivity (no toxicity toward macrophages or normal human lymphocytes) and engages apoptotic pathways (caspase activation, nuclear fragmentation) [3]. This contrasts with the antimicrobial-focused profile of unsubstituted 4H-1,2,4-triazole-3-thiol, which lacks comparable in vivo antitumor data. Researchers screening triazole-thiols for in vivo antitumor activity should prioritize this derivative over antimicrobial-oriented analogs, with the caveat that the supporting evidence is derived from a specialized database entry (AOD Record ID 43) [3]. The GHS hazard profile (H302, H315, H319) necessitates appropriate oral exposure controls during in vivo dosing .

Compound Library Design: Lipophilicity & Rotatable Bonds

With an XLogP3 of 1.4 and exactly 2 rotatable bonds, this compound occupies a favorable position in drug-like chemical space: its lipophilicity exceeds that of the unsubstituted triazole-thiol (XLogP3 = 0.42) but remains below the XLogP3 > 5 threshold associated with poor developability, while its rotatable bond count of 2 meets the Veber criterion (≤10) and provides a defined conformational flexibility profile [2][4]. For fragment-based screening libraries or diversity sets requiring a 1,2,4-triazole-thiol chemotype, this compound offers a quantifiably different physicochemical profile from both the 4-methyl analog (XLogP3 = 1.1, 2 rotatable bonds) and the 4-propyl analog (XLogP3 ≈ 1.7, 3 rotatable bonds) [2], enabling refined SAR exploration of the N4-alkyl substituent effect.

Safety-Critical Lab Environments: GHS Management

Unlike the unsubstituted 4H-1,2,4-triazole-3-thiol, which generally lacks the H302 acute oral toxicity classification, this compound carries explicit H302, H315, and H319 hazard statements per the Fluorochem SDS . In regulated laboratory environments (e.g., GLP-compliant facilities, core facilities with standardized chemical hygiene plans), this documented hazard profile provides actionable safety data that allows compliant procurement and handling without the ambiguity associated with incompletely characterized analogs . Facilities that already have oral exposure control infrastructure (fume hoods, PPE protocols, waste disposal contracts for toxic substances) can accommodate this compound without additional capital expenditure.

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